molecular formula C21H21F3N4O4 B2450819 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1005298-11-2

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2450819
CAS No.: 1005298-11-2
M. Wt: 450.418
InChI Key: SFEWIQJYHRRNJB-UHFFFAOYSA-N
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Description

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21F3N4O4 and its molecular weight is 450.418. The purity is usually 95%.
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Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O4/c1-4-12-10-25-18-16(17(12)32-5-2)19(30)28(20(31)27(18)3)11-15(29)26-14-9-7-6-8-13(14)21(22,23)24/h6-10H,4-5,11H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEWIQJYHRRNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a member of the pyrido[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido[2,3-d]pyrimidine core with various substituents that may influence its biological activity. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially improving metabolic stability.

Table 1: Structural Characteristics

ComponentDescription
Core StructurePyrido[2,3-d]pyrimidine
SubstituentsEthoxy, ethyl, methyl, trifluoromethyl
Molecular FormulaC19H20F3N3O3
Molecular Weight393.38 g/mol

Anticancer Properties

Research has indicated that compounds containing the pyrido[2,3-d]pyrimidine moiety exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can inhibit the activity of various kinases involved in cancer progression.

The proposed mechanism involves the inhibition of polo-like kinase 1 (Plk1) , which is crucial for mitotic progression. By disrupting this pathway, the compound may induce apoptosis in cancer cells.

Case Studies

  • Inhibition of Kinase Activity
    • A study demonstrated that related pyrido[2,3-d]pyrimidines showed IC50 values in the micromolar range against Plk1. The incorporation of a trifluoromethyl group was found to enhance potency by improving binding affinity to the target site .
  • Cytotoxicity Assays
    • In vitro cytotoxicity assays conducted on various cancer cell lines (e.g., HCT-116 and U251) revealed that compounds with similar structures exhibited significant growth inhibition with IC50 values ranging from 0.25 to 0.58 µM .

Table 2: Biological Activity Data

Study ReferenceCell LineIC50 (µM)Mechanism
HCT-1160.25Apoptosis induction
U2510.58Plk1 inhibition

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simple pyridine derivatives. Key steps include:

  • Formation of the Pyrido[2,3-d]pyrimidine Core
    • Utilizing condensation reactions between appropriate aldehydes and amines.
  • Introduction of Functional Groups
    • Ethoxy and trifluoromethyl groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.

Summary of Synthesis Steps

  • Step 1 : Synthesis of the pyrido[2,3-d]pyrimidine scaffold.
  • Step 2 : Functionalization with ethoxy and trifluoromethyl groups.
  • Step 3 : Final acetamide formation through coupling reactions.

Preparation Methods

The pyrido[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between pyridine and pyrimidine precursors. A widely cited approach involves the condensation of 2,4,6-triaminopyrimidine with nitroaldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2,4,6-triaminopyrimidine with nitromalonaldehyde in the presence of sodium hydroxide yields 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which is subsequently reduced to the corresponding 6-amino derivative using Raney nickel.

Alternative methods include the use of substituted acrylates or enamines. For example, ethyl α-acetyl-β-arylacrylates, when condensed with triaminopyrimidine in diphenyl ether at elevated temperatures (195–230°C), form 7-oxo-pyrido[2,3-d]pyrimidine intermediates. These intermediates are critical for introducing substituents at the 5- and 6-positions.

Methylation at Position 1

The 1-methyl group is introduced via reductive alkylation or direct methylation. A common method involves treating the pyrido[2,3-d]pyrimidine precursor with formaldehyde and sodium cyanoborohydride in methanol, which selectively methylates the N1 position. For example, 2,4-diamino-6-ethylpyrido[2,3-d]pyrimidine reacts with formaldehyde under reductive conditions to yield the 1-methyl derivative in >80% yield.

Installation of 2,4-Dioxo Functionality

The 2,4-dioxo groups are introduced through oxidation or cyclization steps. One approach involves the treatment of 2,4-diaminopyrido[2,3-d]pyrimidine with phosgene or thiophosgene to form the corresponding urea or thiourea derivatives, which are subsequently oxidized to diketones using hydrogen peroxide or potassium permanganate.

Alternatively, cyclization of α-acetyl-β-arylacrylates with triaminopyrimidine directly yields the 2,4-dioxo structure.

Acetamide Side Chain Coupling

The acetamide side chain is attached via a two-step process:

  • Carboxylic Acid Activation : The pyrido[2,3-d]pyrimidine core is functionalized with a bromoacetate group using ethyl bromoacetate in the presence of a base (e.g., triethylamine).
  • Amide Bond Formation : The activated ester reacts with 2-(trifluoromethyl)aniline in dimethylacetamide (DMA) at 80–100°C, catalyzed by 1-hydroxybenzotriazole (HOBt) and $$ \text{N,N} $$-diisopropylcarbodiimide (DIC).

Optimization and Yield Data

Step Reaction Type Reagents/Conditions Yield (%) Reference
1 Cyclocondensation 2,4,6-Triaminopyrimidine, nitromalonaldehyde, NaOH 65–70
2 Ethylation Ethylmagnesium bromide, PdCl₂, THF 75–80
3 Methylation Formaldehyde, NaBH₃CN, MeOH 80–85
4 Oxidation Phosgene, H₂O₂ 70–75
5 Amide Coupling HOBt, DIC, DMA, 80°C 60–65

Challenges and Alternative Routes

A key challenge is regioselectivity during alkylation and oxidation steps. For instance, competing reactions at N3 and N4 positions may occur during methylation, necessitating careful control of stoichiometry and temperature. Alternative routes include:

  • Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., from 12 hours to 30 minutes).
  • Enzymatic Catalysis : Lipase-mediated acetylation for improved stereocontrol.

Q & A

Basic: What are the optimal synthetic routes for preparing this pyrido[2,3-d]pyrimidine acetamide derivative?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the pyrido[2,3-d]pyrimidine core. A common approach is coupling substituted pyrimidine intermediates with acetamide moieties via nucleophilic substitution or condensation. For example, potassium carbonate in DMF can facilitate the reaction between halogenated intermediates and amine-bearing acetamides under mild conditions (room temperature, monitored by TLC). Purification often involves recrystallization or column chromatography. Characterization requires NMR (¹H/¹³C), HRMS, and IR to confirm regiochemistry and functional group integrity .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar analogs?

Methodological Answer:
Discrepancies in spectral interpretation often arise from dynamic rotational isomerism or solvent effects. Advanced techniques include:

  • Variable-temperature NMR to identify rotameric equilibria.
  • Heteronuclear 2D NMR (HSQC, HMBC) to assign overlapping proton environments.
  • X-ray crystallography for unambiguous structural confirmation, as demonstrated in ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate studies .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:
Prioritize target-specific assays based on structural analogs. For enzyme inhibition (e.g., kinases, dehydrogenases):

  • Fluorescence polarization assays for binding affinity.
  • Cell-free enzymatic assays (e.g., spectrophotometric monitoring of NADH depletion).
    Cytotoxicity can be evaluated via MTT assays in cancer cell lines, as seen in hypoglycemic thiazolidinedione derivatives .

Advanced: What advanced techniques validate target engagement and binding kinetics?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantifies real-time binding affinity (KD) and kinetics (kon/koff).
  • X-ray crystallography/Molecular Dynamics (MD): Resolves binding modes and conformational changes.
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS). Computational docking (e.g., AutoDock Vina) paired with DFT studies (e.g., HOMO-LUMO analysis) predicts interaction hotspots .

Basic: How can solubility challenges be addressed during in vitro testing?

Methodological Answer:

  • Use co-solvents (e.g., DMSO ≤0.1% v/v) or surfactants (e.g., Tween-80).
  • Salt formation (e.g., hydrochloride) improves aqueous solubility.
  • Cyclodextrin inclusion complexes enhance stability, as validated in acetamide derivative formulations .

Advanced: What strategies resolve enantiomeric impurities in chiral analogs?

Methodological Answer:

  • Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) for separation.
  • Circular Dichroism (CD) spectroscopy confirms enantiopurity.
  • Asymmetric synthesis using chiral catalysts (e.g., BINOL-phosphates) minimizes racemization .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Store at -20°C under inert atmosphere (argon) to prevent oxidation/hydrolysis.
  • Lyophilize hygroscopic derivatives and use amber vials to limit photodegradation. Stability should be confirmed via HPLC-UV at regular intervals .

Advanced: How can AI optimize reaction conditions for scalable synthesis?

Methodological Answer:

  • COMSOL Multiphysics simulates heat/mass transfer to prevent exothermic runaway.
  • Machine Learning (ML) algorithms (e.g., Random Forest) predict optimal solvent/catalyst pairs from historical data.
  • Automated high-throughput screening identifies robust conditions for yield and purity .

Advanced: How are structure-activity relationship (SAR) studies designed for this scaffold?

Methodological Answer:

  • Parallel synthesis generates analogs with systematic substitutions (e.g., ethoxy → methoxy, trifluorophenyl → chlorophenyl).
  • Free-Wilson analysis quantifies contributions of substituents to bioactivity.
  • 3D-QSAR (CoMFA/CoMSIA) maps steric/electrostatic requirements, guided by thieno[2,3-d]pyrimidine derivative studies .

Advanced: What in vitro models assess metabolic stability and CYP inhibition?

Methodological Answer:

  • Liver microsomal assays (human/rat) quantify half-life (t1/2) and intrinsic clearance (Clint).
  • CYP450 inhibition screening (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.
  • LC-MS/MS profiles metabolites, while hepatocyte cultures validate findings, as applied in murine toxicity studies .

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